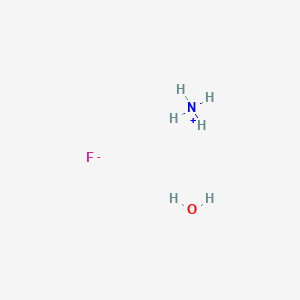

Ammonium fluoride hydrate, 99.995% (metals basis)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium fluoride hydrate (AFH) is an inorganic compound that is widely used in scientific research and laboratory experiments. It is a white, odorless, crystalline solid, composed of ammonium (NH4+) and fluoride (F-) ions in a 1:1 ratio. AFH has a high purity of 99.995%, and is commonly used as a source of fluoride ions for various applications. AFH is also known as ammonium fluoride, ammonium bifluoride, and ammonium hydrogen fluoride.

Scientific Research Applications

AFH is used in a wide range of scientific research applications, including the synthesis of organic compounds, the production of metal alloys, and the analysis of biological samples. It is also used in the preparation of fluorine-containing compounds, and in the synthesis of fluorinated polymers. AFH is also used in the production of pharmaceuticals, as a catalyst in organic reactions, and as a source of fluoride ions for various applications.

Mechanism of Action

AFH is a source of fluoride ions, which are essential for various biochemical and physiological processes. Fluoride ions are involved in the formation of strong hydrogen bonds, which are important for the structure and function of proteins. Fluoride ions also play a role in the regulation of enzyme activity and the transport of ions across cell membranes.

Biochemical and Physiological Effects

Fluoride ions are involved in numerous biochemical and physiological processes. They are essential for the formation of strong hydrogen bonds, which are important for the structure and function of proteins. Fluoride ions also play a role in the regulation of enzyme activity and the transport of ions across cell membranes. In addition, fluoride ions are involved in the formation of calcium-phosphate complexes, which are important for the development of bones and teeth.

Advantages and Limitations for Lab Experiments

The use of AFH in laboratory experiments has several advantages. It is a highly pure source of fluoride ions, and is relatively easy to obtain and store. Additionally, it is non-toxic and non-volatile, making it safe to use in experiments. However, AFH is hygroscopic, meaning it absorbs moisture from the air, and should be stored in a dry environment.

Future Directions

The use of AFH in scientific research and laboratory experiments is likely to continue in the future. It can be used in the synthesis of organic compounds, the production of metal alloys, and the analysis of biological samples. Additionally, AFH may be used in the synthesis of fluorinated polymers, and as a source of fluoride ions for various applications. In the future, AFH may also be used for the production of pharmaceuticals, and as a catalyst in organic reactions.

Synthesis Methods

AFH is produced by the reaction of ammonium hydroxide and hydrofluoric acid. The reaction takes place in aqueous solution at room temperature. The reaction can be represented by the following equation:

NH4OH + HF → NH4F + H2O

properties

IUPAC Name |

azanium;fluoride;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.H3N.H2O/h1H;1H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMWHFIKTATBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.[F-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

55.053 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium fluoride hydrate, 99.995% (metals basis) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)

![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)